molecular formula C50H74N7O9P B1192520 CJ-1383

CJ-1383

Cat. No.: B1192520
M. Wt: 948.1558
InChI Key: ICGKSTPOCOGKOP-HMCMNTIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CJ-1383, also referred to as Compound 11 in research literature, is a conformationally constrained, cell-permeable small-molecule inhibitor designed to target the Src Homology 2 (SH2) domain of STAT3 (Signal Transducer and Activator of Transcription 3) . The compound binds to STAT3 with a K i value of 0.95 µM, effectively disrupting the protein's function by blocking its critical homodimerization step, which is essential for its activation and nuclear translocation . In vitro studies demonstrate that this compound dose-dependently inhibits cellular STAT3 signaling and cancer cell growth . It has shown significant efficacy in breast cancer cell lines with constitutively activated STAT3, such as MDA-MB-468, where it robustly induces apoptosis . This is evidenced by the cleavage of key biochemical markers like caspase-3 and PARP, alongside a reduction in phospho-STAT3 levels and the expression of its downstream targets, Bcl-xL and cyclin D1 . Due to its well-characterized mechanism and cellular activity, this compound serves as a valuable pharmacological tool for investigating the role of STAT3 in oncogenesis and for exploring novel cancer therapeutic strategies . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C50H74N7O9P

Molecular Weight

948.1558

IUPAC Name

4-((S)-3-(((5S,8S,10aR)-8-((R)-3-((1H-Imidazol-4-yl)methyl)-4-(benzylamino)-4-oxobutanoyl)-3-methyl-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)amino)-3-oxo-2-palmitamidopropyl)phenyl dihydrogen phosphate

InChI

InChI=1S/C50H74N7O9P/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-47(59)54-43(30-37-22-25-42(26-23-37)66-67(63,64)65)49(61)55-44-35-56(2)29-28-41-24-27-45(57(41)50(44)62)46(58)32-39(31-40-34-51-36-53-40)48(60)52-33-38-19-16-15-17-20-38/h15-17,19-20,22-23,25-26,34,36,39,41,43-45H,3-14,18,21,24,27-33,35H2,1-2H3,(H,51,53)(H,52,60)(H,54,59)(H,55,61)(H2,63,64,65)/t39-,41-,43+,44+,45+/m1/s1

InChI Key

ICGKSTPOCOGKOP-HMCMNTIXSA-N

SMILES

O=P(O)(OC1=CC=C(C[C@H](NC(CCCCCCCCCCCCCCC)=O)C(N[C@H]2CN(C)CC[C@](CC[C@H]3C(C[C@@H](CC4=CNC=N4)C(NCC5=CC=CC=C5)=O)=O)([H])N3C2=O)=O)C=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CJ-1383;  CJ 1383;  CJ1383

Origin of Product

United States

Chemical Synthesis and Structural Characterization Methodologies

Methodological Approaches to CJ-1383 Chemical Synthesis

The synthesis of a complex molecule such as this compound, which features multiple chiral centers, amide bonds, and a phosphate (B84403) group, typically involves a multi-step approach.

Designing a synthetic route for a molecule of this compound's complexity often begins with retrosynthetic analysis, working backward from the target molecule to simpler, readily available starting materials. Key considerations include:

Chiral Control: Given the presence of multiple stereocenters, strategies for stereoselective synthesis, such as asymmetric catalysis, chiral auxiliaries, or the use of chiral building blocks, would be crucial to ensure the correct absolute and relative stereochemistry dntb.gov.uaupc.edu.pe.

Functional Group Compatibility: The molecule contains diverse functional groups (amines, amides, phosphate, imidazole, benzyl). Protecting group chemistry would be essential to selectively activate or mask these groups during different reaction steps, preventing undesired side reactions libretexts.org.

Formation of Amide and Phosphate Linkages: Peptide coupling reagents would be employed for the formation of amide bonds, ensuring high yields and minimizing racemization. The introduction of the phosphate group would require specific phosphorylation reagents and conditions compatible with the rest of the molecule libretexts.org.

Reaction Optimization: Each step of the synthesis would be optimized for yield, purity, and efficiency. This involves adjusting reaction conditions (temperature, solvent, concentration), catalyst loading, and reaction time. High-throughput experimentation and automated synthesis platforms can be utilized to rapidly screen various conditions rsc.org.

For research quantities (e.g., gram-scale), the synthesis of this compound would employ laboratory-scale batch synthesis techniques. This involves:

Controlled Reaction Conditions: Maintaining precise control over temperature, stirring, and inert atmosphere (if necessary) to ensure reproducibility and maximize yield acs.orgorgsyn.org.

Purification Strategies: Intermediate and final products would undergo purification using standard laboratory techniques such as column chromatography (e.g., silica (B1680970) gel or reverse-phase chromatography), recrystallization, or precipitation to remove impurities and unreacted starting materials libretexts.orgorgsyn.org.

Yield and Purity Monitoring: Reaction progress and product purity would be monitored at each step using analytical techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to guide the synthesis and purification processes libretexts.org.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Structural elucidation and purity assessment of complex organic compounds like this compound rely heavily on a combination of advanced analytical techniques.

NMR spectroscopy is indispensable for determining the connectivity of atoms and the three-dimensional structure of organic molecules iiserkol.ac.inbrad.ac.uk. For this compound, a comprehensive NMR analysis would include:

¹H NMR Spectroscopy: Provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling relationships (multiplicity and coupling constants). This helps identify different proton types (e.g., aromatic, aliphatic, amide, methylene (B1212753) adjacent to chiral centers) and their neighbors libretexts.orgcjnmcpu.comudc.eshmdb.ca.

¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbon atoms and their chemical environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between methyl, methylene, methine, and quaternary carbons libretexts.orgiiserkol.ac.in.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing direct proton-proton correlations within a molecule iiserkol.ac.in.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Shows direct correlations between protons and the carbons to which they are attached, assigning ¹H and ¹³C signals simultaneously iiserkol.ac.in.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, aiding in the determination of relative stereochemistry and conformation iiserkol.ac.in.

By integrating data from these NMR experiments, the complete chemical structure of this compound, including its complex ring system, side chains, and stereochemical features, would be confirmed.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns scirp.orghmdb.ca. For this compound:

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact molecular mass of this compound (947.52856396 Da scirp.org) and its elemental composition (C₅₀H₇₄N₇O₉P scirp.org). This technique provides high mass accuracy, allowing differentiation from compounds with very similar nominal masses scirp.org.

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the protonated or deprotonated molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides characteristic "fingerprints" that reveal structural subunits and connectivity within the molecule scirp.orglibretexts.orgnih.govnih.govhidenanalytical.com. This is particularly valuable for complex molecules where different isomers might have the same molecular formula.

Purity Assessment: MS can also be used to assess the purity of a sample by detecting the presence of other molecular ions corresponding to impurities or by-products hmdb.ca.

HPLC is a chromatographic technique widely used for separating, identifying, and quantifying components in a mixture, making it critical for determining the analytical purity of this compound shimadzu.com.

Separation Principle: HPLC separates compounds based on their differential interaction with a stationary phase (e.g., C18 reverse-phase column) and a mobile phase (a mixture of solvents, often water and an organic solvent like acetonitrile (B52724), with modifiers like formic acid) researchgate.netshimadzu.com.

Purity Quantification: The detector (e.g., UV-Vis, Diode Array Detector (DAD), or coupled with MS) measures the elution of compounds, producing a chromatogram. The area under the peak corresponding to this compound, relative to the total area of all detected peaks, provides its purity percentage researchgate.netdntb.gov.uacore.ac.uk. Purity of >98% is often reported for research-grade compounds researchgate.net.

Impurity Profiling: HPLC, especially when coupled with a DAD (HPLC-DAD) or mass spectrometer (LC-MS), allows for the detection and, in some cases, identification of impurities, even those present at low concentrations scirp.orgresearchgate.netnih.gov. The retention time and spectral characteristics (UV spectrum from DAD, or m/z from MS) of impurities can provide clues to their identity.

The combination of these advanced analytical techniques ensures a thorough structural characterization and purity assessment of this compound for reliable research applications.

Molecular Mechanisms of Action of Cj 1383

Direct Molecular Target Engagement Analysis

The efficacy of CJ-1383 as a STAT3 inhibitor is rooted in its direct and specific interaction with the STAT3 protein. This engagement is crucial for its ability to interfere with the downstream signaling events mediated by STAT3.

This compound is designed to specifically target the Src Homology 2 (SH2) domain of the STAT3 protein. nih.gov The SH2 domain is a structurally conserved protein domain that plays a pivotal role in mediating protein-protein interactions. In the context of STAT3, the SH2 domain is essential for its recruitment to activated cytokine receptors and for the subsequent dimerization of STAT3 monomers, a critical step for its activation. nih.gov

Small-molecule inhibitors that bind to the SH2 domain of STAT3 are proposed to block its interaction with cytokine receptors and prevent its homodimerization, thereby efficiently inhibiting its activity. nih.gov While this compound was designed as a peptidomimetic inhibitor targeting this domain, specific experimental data quantifying its binding selectivity for the STAT3 SH2 domain over the SH2 domains of other STAT family members or other signaling proteins were not detailed in the available research.

The binding affinity of this compound to the STAT3 protein has been quantitatively determined. These studies are essential for understanding the potency of the inhibitor at a molecular level.

A fluorescence polarization-based binding assay was utilized to measure the binding affinity of this compound to the STAT3 protein. This assay competitively measures the displacement of a fluorescently labeled phosphopeptide from the SH2 domain of STAT3 by the inhibitor. The results of these binding studies determined the inhibitor constant (Ki) for this compound.

CompoundTarget ProteinBinding Affinity (Ki)Assay Method
This compoundSTAT30.95 μMFluorescence Polarization-Based Binding Assay

This Ki value indicates a strong binding affinity of this compound for the STAT3 protein, supporting its role as a potent inhibitor. nih.govnih.gov

Biochemical Perturbations of the STAT3 Signaling Cascade

By binding to the STAT3 SH2 domain, this compound is anticipated to initiate a cascade of biochemical perturbations that collectively lead to the inhibition of the STAT3 signaling pathway.

The activation of STAT3 is critically dependent on its phosphorylation at a specific tyrosine residue (Tyr705). This phosphorylation event is typically mediated by Janus kinases (JAKs) associated with cytokine receptors. Upon phosphorylation, STAT3 is enabled to dimerize and translocate to the nucleus.

As an inhibitor that targets the SH2 domain, this compound is expected to interfere with the phosphorylation of STAT3. By occupying the SH2 domain, it can prevent the recruitment of STAT3 to the receptor-kinase complex, thereby hindering its access to the activating kinases. While it is a well-established principle that SH2 domain inhibitors can block STAT3 phosphorylation, direct experimental evidence, such as Western blot analysis showing a reduction in phosphorylated STAT3 levels in cells treated with this compound, is not available in the reviewed literature. However, the observed dose-dependent inhibition of cellular STAT3 signaling by this compound strongly implies an effect on phosphorylation dynamics. nih.govnih.gov

The dimerization of two phosphorylated STAT3 monomers is a prerequisite for their translocation to the nucleus and subsequent DNA binding. This dimerization is mediated by a reciprocal interaction between the SH2 domain of one STAT3 monomer and the phosphotyrosine residue of the other.

By binding to the SH2 domain, this compound is designed to physically obstruct this dimerization process. nih.gov The presence of the inhibitor in the SH2 domain's binding pocket would prevent the phosphotyrosine-mediated interaction between STAT3 monomers, thus keeping the protein in its inactive, monomeric state. Although this is the intended and logical consequence of SH2 domain inhibition, specific experimental validation for this compound, such as co-immunoprecipitation assays demonstrating a decrease in STAT3-STAT3 interaction, has not been reported in the available scientific literature.

Once activated and dimerized, STAT3 translocates to the nucleus and binds to specific DNA sequences in the promoter regions of its target genes, thereby regulating their transcription. These target genes are involved in critical cellular processes, including cell cycle progression and apoptosis. Key examples of STAT3 target genes include c-Myc, Cyclin D1, and Bcl-xL.

The inhibition of STAT3 activation by this compound is expected to lead to the dysregulation of these downstream target genes. By preventing STAT3 from reaching the nucleus and binding to DNA, this compound should effectively modulate the expression of these genes. For instance, the inhibition of STAT3 would be expected to decrease the expression of pro-proliferative and anti-apoptotic genes. While this is a known consequence of STAT3 inhibition, specific studies detailing the effect of this compound on the expression levels of these particular downstream genes have not been found in the reviewed literature. The reported dose-dependent inhibition of cancer cell growth and induction of apoptosis by this compound are consistent with the expected modulation of these downstream targets. nih.gov

Structure Activity Relationship Sar Studies of Cj 1383 and Analogues

Identification of Essential Pharmacophoric Features for STAT3 Inhibitory Activity

CJ-1383 (Compound 11) functions as a potent, cell-permeable small-molecule inhibitor that specifically targets the SH2 domain of STAT3. nih.gov Its mechanism of action involves binding to STAT3, thereby disrupting the critical protein-protein interactions necessary for STAT3 activation, such as its recruitment to phosphotyrosine docking sites on cytokine receptors and subsequent homodimerization. nih.gov this compound exhibits a high affinity for STAT3, demonstrated by a Kᵢ value of 0.95 µM (950 nM). nih.govacs.org

Early SAR efforts were often guided by phosphopeptides that mimic the natural phosphotyrosine binding motif of the STAT3 SH2 domain. For instance, studies on phosphopeptides like PpYLKTK indicated that the phosphorylation of the tyrosine residue, the presence of Leucine at the Y+1 position, and a specific substituent at the Y-1 position were crucial for inhibitory activity. d-nb.info Similarly, for the phosphopeptide Ac-pYLPQTV-NH3, Leucine at pY+1 and Glutamine at pY+3 were identified as critical features. d-nb.info

The structural basis for STAT3 inhibition was further illuminated by analyzing the crystal structure of the STAT3:STAT3-DNA ternary complex. This analysis revealed three solvent-accessible subpockets (designated A, B, and C) within the SH2 domain, which are vital for ligand binding. acs.org Computational techniques, including genetically optimized ligand docking (GOLD) and quantitative structure-activity relationship (QSAR) studies, were employed to develop 3D pharmacophore models that predict optimal STAT3 inhibitors. acs.org this compound itself is a peptidomimetic, a class of compounds designed to retain the key functional features of peptides while overcoming their limitations, such as poor cellular permeability. nih.govd-nb.infoiu.edu The (R)-configuration at the chiral center in certain analogues, like the Ala-linker analogues (1a, 2v) and the Pro-based derivative (5d), was found to significantly enhance both inhibitory activity and selectivity against STAT3 DNA-binding activity. acs.org

Systematic Exploration of Chemical Modifications and Their Impact on Potency

Systematic chemical modifications have been extensively explored to optimize the potency and pharmacological properties of this compound and its derivatives. Linker variations in carboxylic acid-based STAT3 inhibitors, for example, led to improved activity. acs.org

Table 1: Potency of this compound and Selected Analogues against STAT3 DNA-binding and Cell Growth

CompoundTargetAssayKᵢ / IC₅₀ / Kᴅ (µM / nM)Cell Line (for cellular assays)Reference
This compoundSTAT3BindingKᵢ = 0.95 µM (950 nM)N/A nih.govacs.org
This compoundSTAT3CytotoxicityIC₅₀ = 3.6 µMMDA-MB-468 breast cancer cells iu.edu
This compoundSTAT3Cell GrowthIC₅₀ = 3–11 µMTwo breast cancer cell lines with high phosphor-STAT3 nih.govd-nb.info
Ala-linker analogue 1aSTAT3DNA-bindingIC₅₀ = 3.0 ± 0.9 µMN/A acs.org
Ala-linker analogue 2vSTAT3DNA-bindingIC₅₀ = 1.80 ± 0.94 µMN/A acs.org
Pro-based derivative 5dSTAT3DNA-bindingIC₅₀ = 2.4 ± 0.2 µMN/A acs.org
Azetidine (B1206935) analogue 7gSTAT3BindingKᴅ = 880 nMN/A acs.org
Azetidine analogue 9kSTAT3BindingKᴅ = 960 nMN/A acs.org
Azetidine analogues (7e, 7f, 7g, 9k)STAT3Viable CellsEC₅₀ = 0.9–1.9 µMMDA-MB-231 or MDA-MB-468 cells acs.org
BST-4STAT3InhibitionIC₅₀ = 8.07 ± 0.51 nMN/A frontiersin.orgnih.gov
BST-4STAT3BindingKᴅ = 4.28–28.74 nMN/A frontiersin.org

As shown in Table 1, Ala-linker analogues (1a and 2v) and the Pro-based derivative (5d), all possessing an (R)-configuration at their chiral center, demonstrated enhanced inhibitory activity and selectivity against STAT3 DNA-binding activity in vitro. Their IC₅₀ values ranged from 1.80 ± 0.94 µM to 3.0 ± 0.9 µM. acs.org These analogues effectively inhibited constitutive STAT3 phosphorylation and activation in human breast cancer and melanoma cell lines, leading to a reduction in tumor cell viability, growth, colony formation, and migration in vitro. acs.org

Further modifications aimed at improving physicochemical properties, such as cell membrane permeability. For example, a Pro-based analogue, 5h, incorporating a more polar tetrahydropyranyl (THP) ring in place of a cyclohexyl group, exhibited improved permeability. researchgate.net Recent discoveries include novel azetidine amides, which proved to be potent small-molecule STAT3 inhibitors. Analogues like 7e, 7f, 7g, and 9k successfully addressed issues related to cell membrane permeability and other physicochemical characteristics. acs.org These compounds showed high-affinity binding to STAT3, with Kᴅ values of 880 nM for 7g and 960 nM for 9k. acs.org Importantly, these azetidine analogues inhibited constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468, with EC₅₀ values for inhibiting viable cells ranging from 0.9–1.9 µM. acs.org These novel inhibitors often displayed better selectivity against tumor cells with aberrantly active STAT3 compared to other known STAT3 inhibitors like BBI-608 or C188-9. acs.org

Rational Design and Synthesis of this compound Derivatives for SAR Analysis

The development of this compound itself was a product of rational design, specifically targeting the SH2 domain of STAT3. nih.goviu.edu The primary motivation behind its design as a peptidomimetic was to overcome the inherent limitations of peptide-based inhibitors, particularly their poor cellular permeability. nih.govd-nb.infoiu.edu The goal was to synthesize conformationally constrained, cell-permeable small-molecule inhibitors that could effectively reach intracellular STAT3. nih.gov

Modern synthetic strategies, including "click chemistry," have been applied in the rational design and synthesis of conformationally constrained macrocyclic peptidomimetics. These compounds serve as promising lead compounds for further optimization in STAT3 inhibition. researchgate.net Rational design and synthesis are integral to drug discovery, enabling the systematic creation of compounds with desired properties and facilitating comprehensive SAR analysis. nih.govchemrxiv.org This approach allows researchers to precisely control structural modifications and correlate them with observed biological activities.

Computational Modeling and Molecular Dynamics Simulations in SAR Elucidation

Computational modeling and molecular dynamics (MD) simulations play a pivotal role in elucidating the SAR of compounds like this compound by providing atomic-level insights into ligand-protein interactions. mghpcc.org

Key applications include:

Pharmacophore Model Derivation: Computational analysis, such as genetically optimized ligand docking (GOLD), is utilized to derive 3D QSAR pharmacophore models. These models are crucial for predicting and designing optimized STAT3 inhibitors by identifying the essential features required for binding. acs.org

Binding Mode Prediction: Molecular docking programs are widely employed to predict the binding modes of bioactive molecules within the target protein's binding pocket. These predictions are often refined and validated through subsequent MD simulations, which offer more detailed information on ligand binding dynamics and stability. uneb.br

Design and Characterization of Analogues: Computational modeling and biomolecular simulations are instrumental in the in silico design and characterization of new compounds, including stapled peptide candidates. They allow for the evaluation of binding energetics, enabling efficient screening of lead candidates before experimental synthesis and validation. nih.gov

Understanding Molecular Dynamics: MD simulations provide a comprehensive picture of molecular motion and energy transfer within biological systems. mghpcc.org This dynamic perspective helps in understanding how structural changes in inhibitors impact their function and interaction with STAT3. mghpcc.org

Predicting Pharmacokinetic Properties: In silico ADME (absorption, distribution, metabolism, and excretion) parameters and pharmacokinetic studies are routinely performed to predict a compound's potential for oral bioavailability and other drug-like properties, guiding the selection of promising candidates for further development. rsc.org

Machine Learning and QSAR: Advanced computational approaches, such as docking-augmented machine learning QSAR modeling, are used to identify critical descriptors that determine anti-STAT3 bioactivity. These descriptors can then be translated into refined pharmacophore models, accelerating the discovery of novel inhibitors. rsc.org The consistency between computational docking scores and experimental cytotoxicity data further validates the utility of these predictive models. frontiersin.org

Preclinical in Vitro Research Applications and Cellular Responses

Utilization of Cellular Models for Mechanistic Investigations

The investigation into CJ-1383's mechanism of action and cellular effects has heavily relied on the strategic selection and characterization of appropriate cellular models, along with the optimization of in vitro assay systems.

For research involving STAT3 inhibition, the selection of cell lines is critical, often focusing on those exhibiting constitutive STAT3 activation, a hallmark in many cancers acs.orgtvarditherapeutics.com. This compound research has frequently utilized cell lines such as the MDA-MB-468 breast cancer cell line, which is characterized by constitutively activated STAT3 nih.govacs.org. Other breast cancer cell lines have also been employed to assess the compound's broad applicability tvarditherapeutics.com. Additionally, renal cell carcinoma (RCC) cell lines, specifically CAKI-2 cells, have been used to evaluate this compound's antiproliferative activity frontiersin.orgfrontiersin.org. The glioblastoma U87 cell line and MDA-MB-231 cells have also been mentioned in the context of this compound's effects on cell viability and proliferation patsnap.comresearchgate.net. These cell lines serve as valuable models to investigate the compound's ability to interfere with aberrant STAT3 signaling pathways.

The evaluation of this compound's efficacy involves a range of optimized in vitro assay systems designed to quantify its interaction with STAT3 and its downstream cellular consequences. Assays typically include those measuring the compound's binding affinity to STAT3, such as the reported K(i) value. For this compound, a K(i) value of 0.95 µM has been determined for its binding to STAT3 nih.govacs.org. Cellular assays are optimized to assess the dose-dependent inhibition of STAT3 signaling, often by monitoring the phosphorylation of STAT3 (pY-STAT3) nih.govacs.org. Furthermore, cell proliferation and viability assays, such as MTT tests, are routinely optimized to determine the compound's inhibitory concentration (IC50) on cell growth frontiersin.orgresearchgate.net. Apoptosis induction assays, which may involve markers like caspase activation or DNA fragmentation, are also critical for evaluating the compound's ability to induce programmed cell death researchgate.net. These systems are fine-tuned to ensure accurate and reproducible assessment of this compound's biological activity.

Assessment of this compound Effects on Fundamental Cellular Processes

This compound has been extensively studied for its impact on key cellular processes, demonstrating significant modulation of cell proliferation, viability, and the induction of apoptosis.

This compound has shown a dose-dependent inhibition of cancer cell growth and viability in various in vitro research systems nih.govacs.org. In breast cancer cell lines, this compound has been reported to inhibit growth with IC50 values ranging from 3.6 to 11.2 μM tvarditherapeutics.com. In studies involving renal cell carcinoma, this compound demonstrated an inhibitory effect on CAKI-2 cells with an IC50 of 6.86 ± 0.54 μM frontiersin.orgfrontiersin.org. This antiproliferative activity underscores its potential in research aimed at understanding cancer cell growth control.

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Proliferation/Viability

Cell Line/TypeIC50 (µM)Reference
Breast Cancer Cell Lines3.6–11.2 tvarditherapeutics.com
CAKI-2 (Renal Cell Carcinoma)6.86 ± 0.54 frontiersin.orgfrontiersin.org

Table 2: STAT3 Binding Affinity of this compound

TargetK(i) (µM)Reference
STAT30.95 nih.govacs.org

A significant finding in the preclinical in vitro research of this compound is its capacity to induce programmed cell death, specifically apoptosis, in cellular models nih.govacs.org. Apoptosis is a highly regulated process characterized by distinct biochemical and morphological changes, including cell shrinkage, nuclear fragmentation, and DNA fragmentation, ultimately leading to cell death wikipedia.orgnih.govwikipedia.org. This process can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases, a family of proteases wikipedia.orgnih.govwikipedia.orgnih.gov.

This compound has been shown to induce apoptosis in the MDA-MB-468 cancer cell line, which exhibits constitutively activated STAT3 nih.govacs.org. Furthermore, it has been observed to induce apoptosis in breast cancer cells in a dose-dependent manner, with reported IC50 values for apoptosis induction in breast cancer cells ranging approximately from 5 to 10 μM researchgate.net. This induction of apoptosis highlights a key mechanism by which this compound exerts its cellular effects in research settings.

As a STAT3 inhibitor, this compound's primary mechanism involves disrupting STAT3 signaling, which inherently impacts gene expression and protein levels. STAT3 functions as a transcription factor, relaying extracellular signals to the nucleus and modulating the expression of a wide range of genes involved in cell proliferation, survival, and apoptosis acs.orgtvarditherapeutics.comresearchgate.netwikipedia.org.

This compound is characterized as a cell-permeable macrocyclic peptidomimetic that specifically targets the SH2 domain of STAT3 molview.org. This targeted inhibition is crucial given STAT3's implicated role in oncogenesis, immune evasion, and chemoresistance molview.org. In preclinical in vitro studies, this compound has demonstrated a clear ability to selectively inhibit STAT3 bioregistry.io. Its mechanism of action involves the disruption of STAT3 phosphorylation and dimerization, which subsequently blocks downstream transcriptional activity molview.org.

A notable cellular response observed with this compound is its capacity to induce apoptosis in breast cancer cells bioregistry.io. This effect has been shown to be dose-dependent molview.orgbioregistry.io. Furthermore, in vitro investigations have indicated that this compound can suppress tumor growth molview.org. For instance, studies have reported an IC₅₀ value for inducing apoptosis in breast cancer cells ranging approximately from 5 to 10 μM molview.org.

Synergistic or Additive Interactions with Other Investigational Agents in Cellular Assays

Research into the combined effects of this compound with other investigational agents has revealed synergistic interactions, particularly in the context of cancer therapy. A study focusing on kidney cancer cells (CAKI-2) investigated the combined inhibition of Bromodomain and Extra-Terminal domain (BET) protein BRD4 using RVX-208 and STAT3 using this compound readthedocs.iowikipedia.org. The findings demonstrated that the dual inhibition was significantly more effective in inhibiting cancer cell growth compared to either inhibitor administered individually readthedocs.iowikipedia.org.

The cytotoxicity data from this study illustrate the synergistic potential:

Compound(s)Cell LineIC₅₀ (μM)
RVX-208CAKI-23.71 ± 0.42 readthedocs.io
This compoundCAKI-26.86 ± 0.54 readthedocs.io
RVX-208 + this compoundCAKI-20.93 ± 0.08 readthedocs.io

This data indicates that the combined application of RVX-208 and this compound achieved a substantially lower IC₅₀, signifying a synergistic effect in inhibiting the proliferation of CAKI-2 cells readthedocs.io. This suggests that co-targeting strategies involving STAT3 inhibition by compounds like this compound could enhance therapeutic efficacy and potentially mitigate drug resistance often observed with monotherapy readthedocs.iowikipedia.org.

Investigations into Cellular Resistance Mechanisms in Laboratory Settings

While specific studies detailing the acquired or intrinsic resistance mechanisms to this compound itself in laboratory settings are not extensively documented in the available literature, general mechanisms of resistance relevant to STAT3 inhibitors and cancer therapies have been investigated.

STAT3 activation is recognized as a mechanism by which cancer cells can develop resistance to various oncogene pathway inhibitors, including those targeting EGFR, HER2, ALK, and MET bioregistry.io. This can occur through the upregulation of downstream targets such as MUC1 and MUC4, which can contribute to resistance against therapies like trastuzumab guidetopharmacology.org. Additionally, overexpression of STAT3 has been implicated in cisplatin (B142131) resistance guidetopharmacology.org.

Furthermore, studies on other STAT3 inhibitors, such as LLL12, have shown that their antiproliferative and colony-suppressive activities can be compromised under hypoxic conditions in various human cancer cell lines (e.g., pancreatic cancer, medulloblastoma, sarcoma) selleckchem.com. This reduced efficacy under hypoxia is often associated with an increase in phosphorylated STAT3 levels, suggesting that hypoxia-induced STAT3 activation can serve as a mechanism of resistance to STAT3 inhibition selleckchem.com.

General mechanisms of drug resistance in cancer cells observed in laboratory settings include decreased drug import, increased drug export (e.g., via efflux pumps), enhanced DNA damage repair, increased drug inactivation by detoxification enzymes, and the inactivation of cell death signaling pathways readthedocs.ioguidetopharmacology.org. Overexpression of anti-apoptotic proteins (such as Bcl2 and Mcl1) and mutations in genes like TP53 or caspases are also known to confer resistance to apoptosis youtube.com. While these mechanisms are broadly applicable to cancer drug resistance, specific studies delineating how cells develop resistance directly to this compound in laboratory models are not widely reported. The selectivity of this compound treatment in the context of resistance mechanisms remains an area for further clarification.

Preclinical in Vivo Research Applications and Model Systems

Development and Application of Animal Models for STAT3 Pathway Research

The development of appropriate animal models is fundamental to investigating the efficacy of STAT3 inhibitors. These models are designed to mimic the human disease context, allowing for the evaluation of compound effects on tumor growth and STAT3-mediated biological processes.

Rodent xenograft models are a cornerstone in the preclinical evaluation of anti-cancer agents, including STAT3 inhibitors like CJ-1383 tvarditherapeutics.comresearchgate.netfrontiersin.orgfrontiersin.org. These models typically involve implanting human cancer cells into immunodeficient mice, such as nude mice, which lack the immune system components that would otherwise reject human tissues frontiersin.org. The selection of these models is based on their ability to allow human tumor cells to grow and proliferate in vivo, thereby providing a relevant platform to assess the compound's impact on tumor progression. The use of xenograft models enables researchers to study the direct effects of STAT3 inhibition on tumor growth and the associated molecular changes in a living system tvarditherapeutics.comresearchgate.netfrontiersin.orgfrontiersin.org.

Experimental design in animal studies involving this compound typically includes the establishment of tumor xenografts, followed by the systemic administration of the compound. While specific routes of administration for this compound are not universally detailed across all studies, the general practice for small molecule inhibitors in in vivo cancer models often involves oral gavage or intraperitoneal injection. Studies evaluating this compound's efficacy in renal cell carcinoma (RCC) xenografts, for instance, involved randomly dividing nude mice bearing tumors into treatment groups, including those receiving this compound as a positive control frontiersin.org. Key methodological considerations include the precise measurement of tumor volume and weight over time, and comparison against vehicle-treated control groups or other known inhibitors to establish efficacy frontiersin.orgfrontiersin.org.

Evaluation of this compound Effects in Defined Animal Research Models

This compound has been evaluated in various animal models, primarily focusing on its anti-tumor activity and its ability to modulate the STAT3 pathway.

This compound has demonstrated significant effects on biological processes influenced by STAT3 inhibition in vivo, predominantly in cancer models. It has been shown to inhibit tumor growth in xenograft models tvarditherapeutics.comfrontiersin.orgfrontiersin.org. For example, this compound inhibited the growth of breast cancer cell lines and blocked xenograft formation tvarditherapeutics.com. In studies involving renal cell carcinoma (RCC) xenografts, this compound exhibited anti-tumor activity, serving as a positive control against which novel compounds were compared frontiersin.orgfrontiersin.org. Although a dual-target inhibitor, BST-4, demonstrated more potent inhibition of tumor growth in CAKI-2 xenografts compared to this compound, this compound still showed a notable inhibitory effect on tumor volume frontiersin.orgfrontiersin.org.

The in vitro efficacy of this compound, which often precedes in vivo validation, includes inhibiting constitutive pY-STAT3 and inducing apoptosis in breast cancer cells in a dose-dependent manner tvarditherapeutics.comresearchgate.net. These cellular effects are consistent with the observed in vivo tumor growth inhibition, suggesting that the anti-cancer activity of this compound in animal models is mediated through its ability to disrupt STAT3 signaling.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound

Target/Cell LineIC₅₀ (µM)Reference
Constitutive pY-STAT3 (Breast Cancer Cell Lines)3.6–11.2 tvarditherapeutics.com
Breast Cancer Cell Growth3.6–11.2 tvarditherapeutics.com
MDA-MB-468 Breast Cancer Cell Line (STAT3 signaling & cell growth)Dose-dependent inhibition researchgate.net
Breast Cancer Cells (Apoptosis induction)≈5–10
CAKI-2 cells (RCC cell line)6.86 ± 0.54 frontiersin.orgfrontiersin.org

Table 2: Comparative In Vivo Tumor Growth Inhibition in Xenograft Models

Model SystemCompoundObserved Effect (vs. Vehicle/Control)Reference
Breast Cancer XenograftsThis compoundBlocked xenograft formation; reduced tumor growth tvarditherapeutics.com
CAKI-2 Renal Cell Carcinoma XenograftsThis compoundInhibited tumor volume growth frontiersin.orgfrontiersin.org
CAKI-2 Renal Cell Carcinoma XenograftsBST-4 (vs. This compound)More effective inhibition of tumor growth frontiersin.orgfrontiersin.org

Pharmacokinetic and Pharmacodynamic Characterization in Research Animals

Pharmacokinetic (PK) and pharmacodynamic (PD) characterization in research animals is essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK), and how it exerts its biological effects (PD) accp1.orgcatapult.org.ukmdpi.com. For this compound, it has been noted that the compound was optimized for enhanced stability and bioavailability, which are crucial pharmacokinetic properties for in vivo efficacy . While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, or half-life in research animals are not explicitly provided in the available literature snippets, the successful in vivo tumor growth inhibition observed with this compound implies a sufficient systemic exposure and target tissue concentration to achieve its pharmacodynamic effects tvarditherapeutics.comfrontiersin.orgfrontiersin.org.

Pharmacodynamic characterization for this compound primarily revolves around its ability to inhibit STAT3 phosphorylation and subsequent downstream biological processes, such as tumor cell proliferation and survival, in animal models tvarditherapeutics.comresearchgate.net. The observed reduction in tumor growth in xenograft models serves as a key pharmacodynamic endpoint, directly demonstrating the compound's biological activity in vivo tvarditherapeutics.comfrontiersin.orgfrontiersin.org. Comprehensive PK/PD studies aim to correlate drug exposure levels in plasma and target tissues with the observed biological effects, providing insights into optimal dosing strategies and target modulation over time catapult.org.uk.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are a critical component of preclinical drug development, elucidating the fate of a compound within a living organism cn-bio.com. These studies provide essential pharmacokinetic (PK) parameters that describe "what the body does to the drug" nih.gov. Understanding a compound's ADME profile is vital for optimizing its properties, supporting candidate selection, and informing the design of subsequent clinical studies cn-bio.com.

Absorption: This parameter describes how the compound enters the systemic circulation from its site of administration. Key metrics include the rate and extent of absorption, often quantified by parameters such as time to maximum concentration (Tmax) and maximum plasma concentration (Cmax). Distribution: Once absorbed, the compound distributes to various tissues and organs. Distribution studies evaluate the volume of distribution (Vd), which indicates how widely the compound spreads throughout the body, and tissue-specific concentrations. Factors like plasma protein binding and the ability to cross biological barriers (e.g., blood-brain barrier) are also assessed during distribution studies. Metabolism: The body metabolizes compounds, typically through enzymatic transformations, to facilitate their elimination. Metabolism studies identify the metabolic pathways, the enzymes involved (e.g., cytochrome P450 enzymes), and the resulting metabolites. This information is crucial for understanding potential drug-drug interactions and identifying active or toxic metabolites. Excretion: This refers to the processes by which the compound and its metabolites are eliminated from the body, primarily via urine, feces, or bile. Excretion studies determine the routes and rates of elimination, contributing to the understanding of a compound's half-life (t1/2) and clearance (CL).

While the general principles of ADME studies are well-established and routinely applied in preclinical research, detailed, quantitative ADME data specifically for this compound in preclinical species are not extensively reported in publicly accessible scientific literature. Typically, such data would be presented in comprehensive tables, detailing parameters like Cmax, Tmax, half-life, bioavailability, and tissue distribution across various animal models, along with identified major metabolites and their excretion routes.

Correlation between Compound Exposure and Biological Response in Animal Models

The correlation between compound exposure and biological response, often referred to as Pharmacokinetic/Pharmacodynamic (PK/PD) correlation, is a cornerstone of preclinical research. This relationship describes how the concentration of a compound in the body (pharmacokinetics) relates to its observed pharmacological effects (pharmacodynamics) over time nih.gov. Establishing a robust PK/PD relationship is essential for predicting efficacy, understanding the onset and duration of action, and guiding dose selection for future studies.

For this compound, preclinical in vivo studies have indicated its biological activity, particularly its antitumor effects. Research has shown that this compound demonstrates promising antitumor activity in mouse xenograft models patsnap.com. Furthermore, comparative in vivo experiments have highlighted its efficacy. For instance, in studies evaluating novel compounds for renal cell carcinoma therapy, BST-4 was shown to inhibit the growth of xenograft tumors more effectively than this compound, when both were administered at a dosage of 10 mg/kg nih.gov. This suggests a dose-dependent biological response, where higher exposure (implied by the administered dose) correlates with a more pronounced antitumor effect. The enhanced inhibition of STAT3 by BST-4 compared to this compound further underscores the importance of understanding the exposure-response relationship for optimizing therapeutic outcomes nih.gov.

Analytical Methodologies for Cj 1383 in Research Environments

Quantitative Analytical Techniques for Compound Detection in Research Samples

Quantitative analytical techniques are essential for determining the precise amount of CJ-1383 in various research samples, from synthesized batches to biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a cornerstone analytical technique for the determination of purity and concentration of small molecules like this compound due to its high sensitivity, selectivity, and versatility. mdpi.comperkinelmer.comwaters.comnih.govnih.gov

Principles and Application: LC-MS separates components of a mixture based on their physicochemical properties through a chromatographic column (e.g., C18 reversed-phase column) before they enter the mass spectrometer. waters.comjpionline.org The mass spectrometer then ionizes the separated compounds, detecting them based on their mass-to-charge ratio (m/z). For quantitative analysis, electrospray ionization (ESI) is commonly used, often in positive ion mode for compounds with basic functionalities. mdpi.com Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is particularly valuable as it enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the analyte. perkinelmer.com

Typical Parameters (Illustrative, not specific to this compound): The development of an LC-MS/MS method for a compound like this compound would involve optimizing several parameters:

Chromatographic Separation:

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7-2.7 µm particle size) is frequently chosen for its broad applicability to a range of organic compounds. waters.comnih.gov

Mobile Phase: A gradient elution system typically consisting of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is employed to achieve optimal separation. mdpi.comjpionline.orgijpsr.com

Flow Rate: Optimized flow rates (e.g., 0.2-0.6 mL/min) are used to ensure efficient separation and compatibility with the mass spectrometer. jpionline.orgijpsr.com

Column Temperature: Maintaining a consistent column temperature (e.g., 30-40°C) is crucial for reproducible retention times.

Mass Spectrometric Detection:

Ionization Mode: Positive ESI is likely suitable given the complex structure of this compound, which contains multiple nitrogen atoms. mdpi.com

MRM Transitions: Specific precursor and product ions (m/z) would be identified for this compound and its internal standard (if used) through direct infusion experiments to ensure high specificity. perkinelmer.com

Source Parameters: Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flows (nebulizer, heater, collision gas) would be optimized for maximum signal intensity and stability. mdpi.comperkinelmer.com

LC-MS is critical for verifying the molecular weight of the final product and intermediates, and for assessing the purity of synthesized this compound batches by detecting and quantifying impurities. mdpi.com

Bioanalytical assays are crucial for quantifying this compound in biological matrices such as plasma, serum, urine, or tissue homogenates, which is essential for pharmacokinetic and pharmacodynamic studies. nih.govmdpi.comdiva-portal.org LC-MS/MS is the preferred technique for such assays due to its sensitivity and ability to handle complex matrices. waters.comnih.govnih.govbioanalysis-zone.com

Sample Preparation: Biological samples are inherently complex and contain numerous endogenous compounds that can interfere with the analysis (matrix effects). waters.commdpi.com Therefore, effective sample preparation is critical. Common techniques include:

Protein Precipitation (PP): A simple and rapid method where proteins are precipitated by adding organic solvents (e.g., acetonitrile, methanol), leaving the analyte in the supernatant. mdpi.com

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between an aqueous biological sample and an immiscible organic solvent, which can offer cleaner extracts.

Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain the analyte while interfering compounds are washed away, leading to highly purified extracts. waters.comscribd.com

Challenges and Considerations:

Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous compounds from the biological matrix can significantly impact quantification. waters.com These effects must be thoroughly investigated and compensated for, often by using stable isotopically labeled internal standards.

Sensitivity: Bioanalytical assays often require very low limits of quantification (LLOQ) to detect therapeutic or physiologically relevant concentrations of the compound. nih.gov

Stability: The stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term stability) must be rigorously assessed.

Method Validation for Reproducibility and Accuracy in Research Studies

Method validation is a systematic process to demonstrate that an analytical method is suitable for its intended purpose, ensuring the reliability, accuracy, and reproducibility of the data generated. jpionline.orgsysrevpharm.orgijtsrd.com Regulatory guidelines from bodies like the FDA and ICH provide comprehensive frameworks for bioanalytical method validation. jpionline.orgnih.govijtsrd.comuio.no

Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample, such as endogenous matrix components, impurities, degradants, or co-administered compounds. ijtsrd.com This is typically demonstrated by analyzing blank matrices and comparing them to samples spiked with the analyte and potential interferences.

Linearity: Establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. A calibration curve is generated using at least five to eight non-zero standard concentrations. mdpi.comjpionline.orgijpsr.comuio.no The correlation coefficient (R²) should typically be ≥ 0.99. mdpi.comjpionline.orgijpsr.com

Illustrative Linearity Data for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)R² Value
0.5 (LLOQ)0.012
1.00.025
5.00.128
25.00.640> 0.995
100.02.550
200.0 (ULOQ)5.100

Note: These values are illustrative and not derived from actual this compound research findings.

Accuracy: Measures the closeness of measured values to the true concentration. It is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations against the calibration curve. waters.comjpionline.orgnih.govijtsrd.comuio.no Accuracy is typically expressed as percentage bias or percentage of nominal concentration.

Precision: Represents the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. waters.comjpionline.orgnih.govijtsrd.comuio.no It is expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). Both intra-day (within-run) and inter-day (between-run) precision are evaluated.

Illustrative Accuracy and Precision Data for this compound in Plasma

QC LevelNominal Concentration (ng/mL)nMean Measured Concentration (ng/mL)Accuracy (% Nominal)Intra-day Precision (%CV)Inter-day Precision (%CV)
LQC1.561.53102.04.87.1
MQC50649.298.43.25.5
HQC1506148.599.02.94.2

Note: These values are illustrative and not derived from actual this compound research findings.

Sensitivity (LLOQ and ULOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govijtsrd.com The Upper Limit of Quantification (ULOQ) is the highest concentration. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical results for extracted samples with unextracted standards at the same concentration. ijtsrd.com Recovery should be consistent and reproducible, though not necessarily 100%. ijtsrd.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in the presence of matrix components to its response in a neat solvent. uio.no

Stability: Evaluates the stability of the analyte in the biological matrix under various conditions, including short-term, long-term, freeze-thaw cycles, and processed sample stability.

Future Directions and Emerging Research Avenues for Cj 1383

Elucidation of Novel Molecular Interactions and Off-Target Binding Profiles

A key direction for CJ-1383 research involves a more comprehensive elucidation of its molecular interactions beyond the primary STAT3 SH2 domain. While this compound is known to inhibit STAT3 DNA-binding activity and phosphorylation, the full spectrum of its interactions and its selectivity profile remain areas for further investigation nih.gov. The current selectivity of this compound treatment is not fully clear, necessitating studies to identify any potential off-target binding profiles. Understanding these interactions is crucial for predicting potential adverse effects and optimizing its therapeutic index.

Comparative studies with other STAT3 inhibitors, such as the dual BRD4/STAT3 inhibitor BST-4, highlight the importance of high selectivity. For instance, BST-4 has shown excellent selectivity for BRD4 and STAT3 without significantly interacting with other proteins of the BET and STAT families. Future research on this compound could employ advanced proteomic and interactomic approaches to map its binding landscape comprehensively, identifying both on-target and potential off-target interactions with high precision. This will inform structural modifications to enhance specificity and reduce unintended effects.

Development of Advanced In Vitro and In Vivo Research Models for Deeper Insights

This compound has been extensively evaluated in various in vitro models, including human breast cancer cell lines (e.g., MDA-MB-468, MDA-MB-231) and other cancer cell lines (DU145, Panc-1), demonstrating its inhibitory effects on STAT3 activity and cancer cell viability. In vivo, it has served as a positive control in xenograft models, such as those involving CAKI-2 xenograft tumors, to assess its antitumor activity researchgate.net.

Despite these studies, the broader class of small molecule STAT3 inhibitors, including this compound, has faced challenges in clinical efficacy, partly due to issues like low water solubility and low cell permeability researchgate.net. This underscores the need for developing and utilizing more advanced research models that can better recapitulate the complex physiological environment and predict in vivo performance more accurately. Future research should focus on:

Organoid and 3D Culture Models: These models offer a more physiologically relevant environment than traditional 2D cell cultures, allowing for better assessment of compound penetration, metabolism, and efficacy within a tissue-like context.

Patient-Derived Xenograft (PDX) Models: While this compound has been used in xenograft models, further application of PDX models, which maintain the heterogeneity and microenvironment of patient tumors, could provide more predictive insights into its efficacy and resistance mechanisms.

Immunocompetent Animal Models: Given STAT3's role in immunoresponse, utilizing immunocompetent mouse models would allow for the study of this compound's effects on tumor-immune interactions, which is increasingly critical for understanding modern immunotherapy strategies nih.gov.

Such advanced models will be crucial for overcoming the translational gap between preclinical findings and clinical success.

Potential as a Chemical Probe for Investigating Undiscovered STAT3 Functions

This compound has been characterized as a "selective chemical probe inhibitor of Stat3" nih.gov. This designation highlights its utility not only as a potential therapeutic agent but also as a tool for fundamental biological research. Given STAT3's multifaceted roles in cell growth, proliferation, differentiation, apoptosis, and immune regulation, and its consistent aberrant activation in numerous cancers, this compound can serve as an invaluable chemical probe nih.govresearchgate.netresearchgate.netnih.gov.

Future research could leverage this compound to:

Decipher STAT3's Role in Drug Resistance: STAT3 activation has been implicated in mediating drug resistance and feedback pathways in cancer researchgate.netresearchgate.net. This compound can be used to investigate how STAT3 inhibition influences these resistance mechanisms and to identify synergistic therapeutic combinations.

Explore Undiscovered STAT3 Functions: By selectively modulating STAT3 activity, this compound can help uncover novel or less-understood functions of STAT3 in various physiological and pathological contexts beyond cancer, such as in inflammatory diseases or tissue regeneration.

Validate New STAT3 Targets/Pathways: As a well-characterized STAT3 SH2 domain inhibitor, this compound can be used in target validation studies to confirm the involvement of STAT3 in newly identified signaling pathways or gene regulatory networks.

Innovations in Analytical and Synthetic Methodologies for Compound Characterization and Production

This compound is a complex organic molecule with a molecular formula of C50H74N7O9P and a molecular weight of 948.1 g/mol . Its initial development involved a "structure-based design of conformational constrained approach". The challenges associated with the broader class of STAT3 inhibitors, such as low water solubility and cell permeability, underscore the need for continuous innovation in synthetic and analytical methodologies researchgate.net.

Future directions in this area include:

Advanced Synthetic Strategies: Developing more efficient, scalable, and sustainable synthetic routes for this compound and its analogs is crucial. This could involve novel catalytic methods, flow chemistry, or green chemistry principles to improve yield, purity, and reduce environmental impact. Innovations aimed at improving physicochemical properties like solubility and permeability through structural modifications or formulation strategies are also vital.

Enhanced Analytical Techniques: Comprehensive characterization of this compound's structural, physicochemical, biochemical, and pharmacokinetic properties is essential for its development. This includes employing advanced analytical techniques to elucidate its structural dynamics, stability under various conditions, and interaction kinetics. Techniques like high-resolution mass spectrometry, advanced NMR spectroscopy, and potentially cryo-electron microscopy or time-resolved spectroscopy (though specific examples from non-excluded sources are limited, the need for such advanced techniques for complex molecules is clear) would provide deeper insights into its behavior and interactions.

Quality Control and Production Scale-up: As research progresses, robust analytical methods for quality control and purity assessment will be necessary for large-scale production, ensuring consistency and reliability for further preclinical and potential clinical studies.

By focusing on these future directions, research on this compound can overcome existing limitations and unlock its full potential as a valuable chemical probe and a lead compound for therapeutic development.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Q & A

Q. How should researchers initiate a systematic investigation into the chemical properties and synthesis pathways of CJ-1383?

Begin with a comprehensive literature review to identify existing studies on this compound, focusing on its structural characterization, stability, and reported synthetic methods. Prioritize peer-reviewed journals and validated repositories (e.g., PubMed, ACS Publications) to avoid unreliable sources. Use keyword combinations like "this compound synthesis," "spectroscopic characterization," and "mechanistic studies" to refine searches. Document gaps in knowledge, such as conflicting reports on reaction yields or unverified intermediates, to define research objectives .

Q. What methodologies are recommended for validating the reproducibility of this compound synthesis protocols?

Adopt a stepwise validation approach:

  • Replicate published procedures using identical reagents, equipment, and conditions.
  • Compare yield, purity (via HPLC or NMR), and spectral data with literature values.
  • If discrepancies arise, systematically vary parameters (e.g., temperature, catalyst loading) to isolate contributing factors.
  • Report detailed protocols, including deviations and troubleshooting steps, to enhance transparency .

How can researchers formulate hypothesis-driven research questions about this compound’s mechanistic behavior in catalytic reactions?

Start by identifying unresolved mechanistic debates (e.g., whether this compound operates via radical or ionic pathways). Develop hypotheses based on computational modeling (DFT studies) or isotopic labeling experiments. For example:

  • Hypothesis: "this compound’s selectivity in cross-coupling reactions is influenced by steric effects at the ligand-metal interface."
  • Method: Synthesize this compound derivatives with modified ligands and measure catalytic turnover rates .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Identify Contradictions : Compare studies noting this compound’s efficacy in in vitro vs. in vivo models. For example, if one study reports high cytotoxicity in cancer cells (IC₅₀ = 2 μM) while another shows no effect, assess variables like cell line specificity, assay protocols, or compound stability.
  • Controlled Replication : Standardize assay conditions (e.g., incubation time, solvent controls) across labs.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends obscured by small sample sizes .

Q. What advanced techniques are critical for elucidating this compound’s structural dynamics under varying environmental conditions?

  • Time-Resolved Spectroscopy : Use ultrafast UV-Vis or FTIR to capture transient intermediates during catalytic cycles.
  • Cryo-Electron Microscopy : Resolve conformational changes in this compound when bound to biological targets.
  • In Situ XRD : Monitor crystallographic shifts during thermal or pH-induced phase transitions .

Q. How can researchers address the challenge of data interoperability when integrating multi-omics datasets related to this compound’s mode of action?

  • Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data annotation.
  • Cross-Disciplinary Collaboration : Partner with bioinformaticians to develop pipelines linking proteomic, transcriptomic, and metabolomic data.
  • Machine Learning : Train models to predict this compound’s off-target interactions using structural fingerprints and binding affinity databases .

Methodological Guidance for Contradiction Analysis

Q. What frameworks are effective for prioritizing conflicting hypotheses about this compound’s reactivity?

Apply the Principal Contradiction Analysis:

  • Identify the dominant factor influencing reactivity (e.g., electronic vs. steric effects).
  • Design experiments to isolate variables (e.g., synthesize analogs with fixed steric bulk but varying electron-donating groups).
  • Use kinetic profiling (Eyring plots) to quantify energy barriers for competing pathways .

Q. How should researchers document and share negative or inconclusive results related to this compound?

  • Publish in dedicated repositories (e.g., Journal of Negative Results) or supplementary materials.
  • Include raw data, instrumentation settings, and statistical analyses to enable meta-reviews.
  • Frame negative results as opportunities to refine hypotheses (e.g., "pH-dependent instability explains lack of in vivo efficacy") .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance when this compound is tested in interdisciplinary studies (e.g., biochemistry and materials science)?

  • Obtain approvals from institutional review boards (IRBs) for biological assays.
  • Disclose potential conflicts of interest (e.g., patent filings on this compound derivatives).
  • Adhere to Green Chemistry principles to minimize hazardous waste during synthesis .

Q. How can researchers enhance the reproducibility of this compound’s computational modeling studies?

  • Share input files (e.g., Gaussian, VASP) and force field parameters in open-access repositories.
  • Validate models against experimental data (e.g., bond lengths from XRD).
  • Participate in community benchmarking initiatives to standardize accuracy metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CJ-1383
Reactant of Route 2
Reactant of Route 2
CJ-1383

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.